Nacubactam monohydrate
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Overview
Description
Nacubactam monohydrate is a novel β-lactamase inhibitor with antibacterial activity. It is being developed as a single drug to be co-administered with cefepime or aztreonam. This compound is particularly significant in the fight against drug-resistant bacteria, especially those producing β-lactamases that hydrolyze β-lactam antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nacubactam monohydrate is synthesized through a series of chemical reactions involving diazabicyclooctane structures. The synthetic route typically involves the formation of the diazabicyclooctane core, followed by functionalization to introduce the sulfooxy and carboxamide groups .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps to remove any impurities and ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Nacubactam monohydrate primarily undergoes substitution reactions due to its β-lactamase inhibitory properties. It can also participate in hydrolysis reactions when interacting with β-lactamases .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles that attack the β-lactam ring.
Hydrolysis Reactions: Catalyzed by β-lactamases, leading to the breakdown of the β-lactam ring.
Major Products: The major products formed from these reactions include the hydrolyzed forms of nacubactam, which are inactive against β-lactamases .
Scientific Research Applications
Nacubactam monohydrate has a wide range of applications in scientific research:
Mechanism of Action
Nacubactam monohydrate exerts its effects through dual mechanisms:
Inhibition of Serine β-Lactamases: It binds to the active site of serine β-lactamases, preventing the hydrolysis of co-administered β-lactam antibiotics.
Inhibition of Penicillin-Binding Protein 2: This action disrupts bacterial cell wall synthesis, leading to bacterial cell death.
Comparison with Similar Compounds
Avibactam: Another β-lactamase inhibitor with a similar mechanism of action but different structural features.
Relebactam: Shares the β-lactamase inhibition property but has a different spectrum of activity.
Uniqueness of Nacubactam Monohydrate: this compound is unique due to its dual mechanism of action, which not only inhibits β-lactamases but also targets penicillin-binding protein 2. This dual action enhances its effectiveness against a broader range of β-lactamase-producing bacteria .
Properties
CAS No. |
2007923-17-1 |
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Molecular Formula |
C9H18N4O8S |
Molecular Weight |
342.33 g/mol |
IUPAC Name |
[(2S,5R)-2-(2-aminoethoxycarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate;hydrate |
InChI |
InChI=1S/C9H16N4O7S.H2O/c10-3-4-19-11-8(14)7-2-1-6-5-12(7)9(15)13(6)20-21(16,17)18;/h6-7H,1-5,10H2,(H,11,14)(H,16,17,18);1H2/t6-,7+;/m1./s1 |
InChI Key |
XZQAWKQXPUEMIH-HHQFNNIRSA-N |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)NOCCN.O |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)NOCCN.O |
Origin of Product |
United States |
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